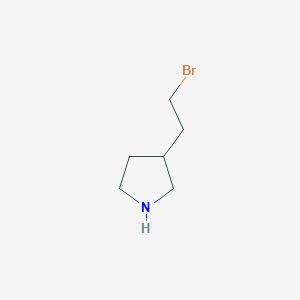

3-(2-Bromoethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Core Structures in Chemical Architecture

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in the design and synthesis of numerous organic molecules. mdpi.comnih.gov Its prevalence stems from its unique stereochemical and physicochemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. nih.gov This three-dimensional character is a key reason why the pyrrolidine scaffold is found in a multitude of natural products and pharmaceuticals. mdpi.comnih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its ability to engage in specific molecular recognition processes. nih.gov

The Role of Halogenated Pyrrolidine Derivatives in Synthetic Strategies

The introduction of a halogen atom onto a pyrrolidine derivative significantly enhances its synthetic utility. Halogenated pyrrolidines, such as 3-(2-Bromoethyl)pyrrolidine, are prized as versatile building blocks due to the reactivity of the carbon-halogen bond. biointerfaceresearch.com The bromine atom, in particular, serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups. This reactivity is fundamental to the construction of more complex molecules. biointerfaceresearch.com Furthermore, the presence of a halogen can influence the electronic properties of the molecule and provide a handle for various cross-coupling reactions, expanding the repertoire of possible chemical transformations. biointerfaceresearch.com The strategic placement of a halogen on the pyrrolidine framework provides chemists with a powerful tool for molecular elaboration and the synthesis of novel compounds. biointerfaceresearch.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of more complex heterocyclic systems. A significant portion of the available literature details the chemistry of its N-protected form, particularly tert-butyl this compound-1-carboxylate. echemi.comchemscene.comhongglory.com This protected derivative offers the advantage of masking the reactive secondary amine of the pyrrolidine ring, allowing for selective reactions at the bromoethyl side chain. masterorganicchemistry.com Key research directions include the use of this compound in N-alkylation reactions to introduce the pyrrolidin-3-ylethyl moiety onto other molecules and its application in intramolecular cyclization reactions to construct bicyclic and spirocyclic frameworks. princeton.educhiba-u.jpdigitellinc.com The subsequent deprotection of the pyrrolidine nitrogen then yields the target secondary amine, demonstrating the strategic importance of this compound as a versatile building block in multi-step synthetic sequences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGNFOVPXPIRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromoethyl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of the 3-(2-Bromoethyl)pyrrolidine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C-N bonds within the pyrrolidine (B122466) ring. A common strategy involves disconnecting the bond between the nitrogen and the C2 or C5 position, leading to a linear precursor that can undergo intramolecular cyclization.

Another key disconnection involves the C3-substituent. This approach would lead to a pyrrolidine-3-acetic acid derivative or a related synthon, which could then be converted to the desired 2-bromoethyl group through functional group interconversions. For instance, a carboxylic acid could be reduced to an alcohol, which is then converted to the corresponding bromide.

A radical-based retrosynthetic approach could also be envisioned, where the C-C bond of the ethyl group is disconnected homolytically. nih.gov This would lead to a 3-methylpyrrolidine (B1584470) derivative and a one-carbon radical synthon, although this is a less common strategy for this particular target. The choice of disconnection is often guided by the availability of starting materials and the reliability of the corresponding synthetic reactions. amazonaws.com

Direct Cyclization Approaches to this compound

Intramolecular nucleophilic cyclization is a powerful and widely used method for the synthesis of pyrrolidines. This strategy typically involves a linear precursor containing a nucleophilic amine and an electrophilic group, which react to form the five-membered ring.

One common approach involves the cyclization of γ-amino halides or sulfonates. For the synthesis of this compound precursors, a suitable starting material would be a 4-amino-6-bromohexanol derivative. The amino group, after appropriate protection and activation, can displace a leaving group at the 1-position to form the pyrrolidine ring. Subsequent manipulation of the 6-bromohexyl side chain would then be necessary.

A notable example of intramolecular cyclization is the acid-mediated cyclization of N-(1-phosphoryl-4-chlorobutyl)imines to form the pyrrolidine ring. rsc.org Similarly, the cyclization of γ,δ-alkenylimines initiated by electrophilic reagents is another effective strategy. rsc.org Hydroamination reactions, where an amine adds across a carbon-carbon double or triple bond, also provide a direct route to pyrrolidines. For instance, the intramolecular hydroamination of aminoalkenes catalyzed by iron(III) salts has been shown to be a highly efficient and diastereoselective method for preparing trans-2,5-disubstituted pyrrolidines. scispace.com Furthermore, the hydroamination of 3-butynamine derivatives using palladium or gold catalysts can yield 2,3-dihydropyrroles, which can be subsequently reduced to the corresponding pyrrolidines. rsc.org

Intermolecular reactions provide an alternative pathway to the pyrrolidine core. The [3+2] cycloaddition reaction is a particularly powerful tool in this regard. This reaction involves the combination of a three-atom component and a two-atom component to form a five-membered ring. A common example is the reaction of an azomethine ylide (the three-atom component) with an alkene or alkyne (the two-atom component). mdpi.com

For instance, the reaction of glycine (B1666218) esters with α,β-unsaturated ketones can be used to construct the pyrrolidine ring. acs.org This approach often benefits from organocatalysis to control the stereochemistry of the newly formed chiral centers. Another example is the reaction of N-(4,4-diethoxybutyl)-1-arylmethanimines, which undergoes a tandem intramolecular cyclization and 1,3-aryl shift to produce 3-benzylidene-1-pyrrolines. rsc.org These pyrrolines can then be reduced to the corresponding pyrrolidines.

Palladium-catalyzed hydroarylation of N-acyl pyrrolines represents another intermolecular strategy for the synthesis of 3-substituted pyrrolidines. chemrxiv.org This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of the pyrroline, directly installing the C3-substituent.

| Cyclization Strategy | Catalyst/Reagent | Key Features | Reference |

| Intramolecular Hydroamination | Iron(III) salts | Diastereoselective, forms trans-2,5-disubstituted pyrrolidines | scispace.com |

| Intramolecular Cyclization | Acid | Cyclization of N-(1-phosphoryl-4-chlorobutyl)imines | rsc.org |

| [3+2] Cycloaddition | Organocatalyst | Reaction of glycine esters with α,β-enones | acs.org |

| Tandem Cyclization/Aryl Shift | TsOH | From N-(4,4-diethoxybutyl)imines | rsc.org |

| Palladium-Catalyzed Hydroarylation | Palladium catalyst | For synthesis of 3-aryl pyrrolidines | chemrxiv.org |

Asymmetric Synthesis of Chiral this compound and its Precursors

The development of asymmetric methods to access enantiomerically enriched pyrrolidines is crucial, as the biological activity of many pyrrolidine-containing compounds is dependent on their stereochemistry.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, offering a metal-free alternative to traditional methods. benthamdirect.com Chiral secondary amines, such as proline and its derivatives, are commonly used as organocatalysts to activate substrates and control the stereochemical outcome of reactions. mdpi.com

A prominent organocatalytic strategy is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization. For example, the conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, catalyzed by a chiral organocatalyst, can generate highly functionalized nitroaldehydes with excellent stereoselectivity. nih.gov These intermediates can then be converted into enantioenriched pyrrolidines. nih.gov Similarly, the reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, yields highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org

One-pot syntheses combining multiple organocatalytic reactions have also been developed for the efficient construction of complex pyrrolidine structures. acs.org For instance, an enantioselective organocatalytic one-pot synthesis of pyrrolidines can be achieved starting from glycine esters through a combination of asymmetric conjugate addition and intramolecular reductive amination. acs.org The use of chiral phosphoric acids has also been reported for the kinetic resolution of racemic "Clip-Cycle" substrates to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk

| Organocatalytic Reaction | Catalyst | Key Features | Reference |

| Asymmetric Michael Addition | Chiral secondary amine | Forms highly functionalized nitroaldehydes as precursors | nih.gov |

| Asymmetric Cascade Reaction | Cinchonidine-derived amino-squaramide | Creates a quaternary stereocenter at the C3-position | rsc.org |

| One-Pot Synthesis | Chiral phase transfer catalyst | Combines conjugate addition and reductive amination | acs.org |

| Kinetic Resolution | Chiral phosphoric acid | Synthesis of enantioenriched pyrrolidines from racemic substrates | whiterose.ac.uk |

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of pyrrolidines. Chiral ligands coordinated to a metal center can effectively induce enantioselectivity in a variety of transformations.

Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful method for constructing chiral pyrrolidines. mdpi.com Chiral copper(I) or silver(I) complexes with ligands such as (R)-DTBM-Segphos or (R)-Fesuphos can control the stereochemistry of the cycloaddition, leading to either exo- or endo-substituted pyrrolidines with high diastereo- and enantioselectivity. mdpi.com Silver acetate (B1210297) in combination with chiral ferrocenyl aziridinyl methanol (B129727) (FAM) ligands has also been used to catalyze the asymmetric synthesis of heteroaryl-substituted pyrrolidines. nih.gov

Rhodium-catalyzed asymmetric C-H insertion reactions offer a direct approach to functionalize the pyrrolidine ring. acs.org The use of rhodium(II) catalysts with donor-acceptor diazo precursors can lead to the formation of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, iridium-catalyzed branched-selective allylic substitution provides an elegant route to chiral 2,5-disubstituted pyrrolidines. acs.org

The addition of Grignard reagents to N-tert-butanesulfinyl aldimines is another effective method for the asymmetric synthesis of 2-substituted pyrrolidines. rsc.org The chiral sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the Grignard addition. The resulting sulfinamide can then be readily converted to the corresponding pyrrolidine. rsc.org

| Metal-Catalyzed Reaction | Catalyst/Ligand | Key Features | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(I)/(R)-DTBM-Segphos or Ag(I)/(R)-Fesuphos | Stereocontrolled synthesis of exo- or endo-pyrrolidines | mdpi.com |

| Asymmetric 1,3-Dipolar Cycloaddition | AgOAc/chiral FAM ligands | Synthesis of heteroaryl-substituted pyrrolidines | nih.gov |

| Asymmetric C-H Insertion | Rhodium(II) catalyst | Direct functionalization of the pyrrolidine ring | acs.org |

| Asymmetric Allylic Substitution | Iridium catalyst | Synthesis of chiral 2,5-disubstituted pyrrolidines | acs.org |

| Grignard Addition to Sulfinylimines | N-tert-butanesulfinamide (chiral auxiliary) | Asymmetric synthesis of 2-substituted pyrrolidines | rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity in the synthesis of pyrrolidine derivatives. tcichemicals.comsigmaaldrich.com In this approach, an achiral or racemic starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of subsequent reactions. After the desired chiral center(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided results, the general principles of this methodology are well-established for the synthesis of substituted pyrrolidines. ucl.ac.ukresearchgate.net For instance, chiral auxiliaries derived from amino acids or other natural products can be incorporated into a precursor molecule. tcichemicals.com Subsequent cyclization to form the pyrrolidine ring would proceed under the stereodirecting influence of the auxiliary. The diastereomeric products can then be separated, and the auxiliary cleaved to afford the desired enantiomerically pure pyrrolidine. The synthesis of challenging substituted azetidines has been accomplished using N-protected α-amino esters, a strategy that could be adapted for pyrrolidine synthesis. researchgate.net

The effectiveness of this method relies on several factors, including the choice of the chiral auxiliary, the reaction conditions for its attachment and removal, and the diastereoselectivity of the key bond-forming reactions. ucl.ac.uk

Dynamic Kinetic Asymmetric Transformations (DyKAT)

Dynamic Kinetic Asymmetric Transformations (DyKAT) represent a highly efficient strategy for the synthesis of enantiomerically pure compounds from racemic starting materials. pkusz.edu.cnnih.govcapes.gov.bracs.orgfigshare.com This method combines a rapid, reversible racemization of the starting material with a slower, irreversible, and stereoselective reaction that consumes one of the enantiomers. This process can theoretically convert an entire racemic mixture into a single enantiomer of the product, offering high yields and excellent enantioselectivity.

In the context of pyrrolidine synthesis, DyKAT has been successfully employed to prepare highly functionalized and substituted pyrrolidines. pkusz.edu.cnnih.govacs.orgfigshare.com For example, a dynamic kinetic resolution-driven aza-Michael cyclization has been used to synthesize polysubstituted pyrrolidines with high enantiomeric excess. pkusz.edu.cn Another approach involves the DyKAT of racemic donor-acceptor cyclopropanes with aldimines to produce 2,5-cis-disubstituted pyrrolidines. nih.govacs.orgfigshare.com These methods demonstrate the power of DyKAT in constructing the pyrrolidine core with excellent stereocontrol. While a direct application to this compound is not explicitly detailed, the principles can be applied to precursors that can be subsequently converted to the target compound.

Functional Group Interconversions Leading to the 2-Bromoethyl Moiety on Pyrrolidine

A common and practical approach to the synthesis of this compound involves the initial construction of a pyrrolidine ring bearing a suitable precursor to the 2-bromoethyl group. This precursor is then converted to the desired bromo functionality in a later step.

Bromination of Hydroxyethyl (B10761427) Precursors

One of the most straightforward methods for introducing the 2-bromoethyl group is through the bromination of a corresponding hydroxyethyl precursor, such as 2-(pyrrolidin-3-yl)ethanol. This transformation can be achieved using a variety of standard brominating agents. The choice of reagent and reaction conditions is crucial to ensure high yields and minimize side reactions.

Common reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of a bromide source like sodium bromide with a strong acid. The reaction mechanism typically involves the activation of the hydroxyl group, followed by nucleophilic attack by a bromide ion. When starting with an optically active precursor like (R)-2-(pyrrolidin-3-yl)ethanol, care must be taken to control the stereochemistry at the C3 position of the pyrrolidine ring, especially if the nitrogen is unprotected and can participate in neighboring group participation. bldpharm.com

Ring-Opening Reactions with Bromine-Containing Reagents

Ring-opening reactions of strained heterocyclic systems, such as aziridines or azetidines, with bromine-containing nucleophiles or electrophiles can also serve as a viable route to this compound derivatives. researchgate.netugent.be For instance, the reaction of a suitably substituted azetidine (B1206935) with a bromide source could lead to the formation of the pyrrolidine ring with the desired bromoethyl side chain. The regioselectivity of the ring-opening is a critical factor and is often influenced by the substitution pattern on the starting ring and the nature of the bromine reagent. ugent.be

While less common, the ring contraction of larger rings like pyridines has also been explored as a method for pyrrolidine synthesis, which could potentially be adapted. nih.gov

Protecting Group Strategies in the Synthesis of this compound Derivatives

The synthesis of this compound and its analogs often necessitates the use of protecting groups, particularly for the pyrrolidine nitrogen. google.com The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with various synthetic transformations. Protecting this nitrogen atom allows for a broader range of chemical manipulations on other parts of the molecule.

N-Protection Strategies and Deprotection Methodologies

A variety of N-protecting groups can be employed in the synthesis of this compound derivatives. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Common N-protecting groups for pyrrolidines include:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid) or with reagents like sodium borohydride (B1222165) in ethanol (B145695) for certain N-Boc protected heterocycles. hongglory.comfluorochem.co.ukarkat-usa.orgbeilstein-journals.org The synthesis of 1-Boc-3-(2-bromoethyl)pyrrolidine is a common strategy. hongglory.comfluorochem.co.uk

Benzyloxycarbonyl (Cbz): The Cbz group is stable to a range of conditions but can be readily removed by catalytic hydrogenation. google.com

Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions but can be selectively removed using palladium-catalyzed reactions. google.com

Sulfonyl groups (e.g., tosyl, SES): Sulfonamides are very stable protecting groups. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is particularly useful as it can be removed under relatively mild fluoride-mediated conditions. orgsyn.org

The table below summarizes some common N-protecting groups and their deprotection methods.

| Protecting Group | Structure | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Acidic conditions (e.g., TFA), NaBH₄ in EtOH for some heterocycles. arkat-usa.org |

| Benzyloxycarbonyl (Cbz) | -COOCH₂Ph | Catalytic hydrogenation (e.g., H₂, Pd/C). google.com |

| Allyloxycarbonyl (Alloc) | -COOCH₂CH=CH₂ | Pd(0) catalysis. google.com |

| 2-(Trimethylsilyl)ethanesulfonyl (SES) | -SO₂CH₂CH₂Si(CH₃)₃ | Fluoride (B91410) sources (e.g., TBAF, CsF). orgsyn.org |

Orthogonal Protecting Groups for Multifunctionalized Pyrrolidines

The synthesis of complex, multifunctionalized pyrrolidines, such as analogs of this compound, necessitates a sophisticated approach to selectively modify different reactive sites within the same molecule. Orthogonal protecting groups are indispensable tools in this endeavor, allowing for the deprotection of one functional group under specific conditions without affecting others. This strategy provides precise control over the synthetic route, enabling the construction of intricate molecular architectures. The choice of protecting groups is dictated by their stability to a range of reaction conditions and the ability to be removed selectively.

In the context of pyrrolidine chemistry, common functional groups requiring protection include the nitrogen atom of the pyrrolidine ring and any additional functionalities on its side chains, such as hydroxyl or carboxyl groups. A judicious selection of orthogonal protecting groups ensures that each can be cleaved in the presence of the others, facilitating sequential chemical transformations.

Strategic Application of Orthogonal Protecting Groups

The strategic use of orthogonal protecting groups is well-documented in the synthesis of various pyrrolidine-containing structures. For instance, the benzyl (B1604629) (Bn), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups have been employed to enable selective modifications and facilitate purification. figshare.com The differential reactivity of these groups to various deprotection reagents—such as hydrogenolysis for Bn and Cbz, strong acid for Boc, and specific basic or nucleophilic conditions for others—is the cornerstone of this strategy.

A prime example of orthogonality is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in conjunction with tert-butyl (tBu) based protecting groups. acs.org The Fmoc group is labile to basic conditions, typically using piperidine (B6355638), while tBu ethers and esters are cleaved by strong acids like trifluoroacetic acid (TFA). acs.orgmdpi.com This pairing is a foundational strategy in solid-phase peptide synthesis (SPPS), which is often employed for constructing peptide-like structures incorporating pyrrolidine moieties. acs.org

Another set of orthogonal protecting groups involves the allyl (All) and allyloxycarbonyl (Alloc) groups. The Alloc group is stable to the conditions used for removing Fmoc (piperidine) and Boc (TFA) groups but can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄. sigmaaldrich.com This adds another layer of selectivity, which is particularly useful in the synthesis of complex cyclic or branched structures. sigmaaldrich.comrsc.org

The table below summarizes some common orthogonal protecting group pairs used in the synthesis of functionalized pyrrolidines and related compounds.

| Protecting Group 1 | Deprotection Reagent 1 | Protecting Group 2 | Deprotection Reagent 2 | Orthogonality |

| Fmoc | Piperidine | tBu | Trifluoroacetic Acid (TFA) | Yes |

| Boc | Trifluoroacetic Acid (TFA) | Cbz | H₂, Pd/C | Yes |

| Alloc | Pd(PPh₃)₄ | Fmoc | Piperidine | Yes |

| ivDde | Hydrazine | Fmoc | Piperidine | Yes |

Case Studies in Multifunctionalized Pyrrolidine Synthesis

The synthesis of complex pyrrolidine derivatives often involves multiple steps where the careful orchestration of protecting groups is critical. For example, in the synthesis of himastatin, a complex natural product containing a pyrrolidine unit, a multi-step sequence involving the protection and deprotection of various functional groups was employed. wiley.com The synthesis required the selective manipulation of amine and carboxyl groups, where the choice of protecting groups like Cbz and Fmoc was crucial for the successful construction of the target molecule. wiley.com

In another instance, the synthesis of a glutamic acid analog for incorporation into a macrocyclic peptide ligand involved the use of Alloc and allyl ester protecting groups. rsc.org These were chosen for their ability to be removed simultaneously on-resin using a palladium catalyst, allowing for subsequent macrocyclization without affecting other acid-labile or base-labile protecting groups present on the peptide backbone. rsc.org

The following table provides examples of protecting group strategies in the synthesis of complex molecules containing a pyrrolidine ring.

| Target Molecule/Intermediate | Protecting Groups Used | Key Orthogonal Step | Research Finding |

| Bicyclic Pyrrolidine Precursors | Bn, Boc, Cbz | Selective deprotection to allow for targeted modifications. | Strategic use facilitated purification and enabled selective chemical transformations. figshare.com |

| Pyrrolidine-containing Peptides | Fmoc, tBu | Fmoc removal with piperidine without affecting tBu-protected side chains. | A standard and robust method in solid-phase peptide synthesis. acs.org |

| Side-chain Modified Peptides | Alloc | Removal of Alloc group with Pd(0) in the presence of Fmoc and Boc groups. | Enables site-specific modification on solid support. sigmaaldrich.com |

| Himastatin Intermediate | Cbz, Fmoc, t-butyl, allyl | Sequential deprotection of different N- and C-terminal protecting groups. | Allowed for the controlled assembly of a complex natural product. wiley.com |

The development of new protecting groups and deprotection strategies continues to expand the synthetic chemist's toolbox, enabling the creation of ever more complex and functionalized pyrrolidine derivatives for various applications.

Reactivity and Reaction Mechanisms of 3 2 Bromoethyl Pyrrolidine

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary bromoalkane functionality in 3-(2-bromoethyl)pyrrolidine is a key site for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. In this process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group.

Carbon-Nucleophile Additions

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. A common example involves the alkylation of enolates derived from active methylene (B1212753) compounds, such as malonate esters. In a typical SN2 process, the acidic proton of a compound like diethyl malonate is removed by a base, such as sodium hydride, to generate a nucleophilic enolate. usm.edu This enolate can then attack the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new C-C bond. usm.edu This strategy is exemplified by the reaction of diethyl methylmalonate with dibromoethane to yield diethyl 2-(2-bromoethyl)-2-methylmalonate. usm.edu Similarly, enolates generated from ketones can be alkylated with bromoethyl derivatives, although more reactive electrophiles like 2-bromoethyl triflate are sometimes employed to improve efficiency. mdpi.com

Table 1: Representative Carbon-Nucleophile Substitution Reactions

| Nucleophile Source | Electrophile | Base/Conditions | Product Type |

|---|---|---|---|

| Diethyl methylmalonate | 1,2-Dibromoethane (B42909) | Sodium Hydride, THF | C-Alkylated malonate ester usm.edu |

Heteroatom-Nucleophile Reactions (N-, O-, S-)

The bromoethyl group readily reacts with heteroatom nucleophiles, allowing for the introduction of nitrogen, oxygen, or sulfur functionalities.

Nitrogen Nucleophiles: Primary and secondary amines, as well as amine derivatives like phthalimide, can serve as effective nucleophiles. For instance, the pyrrolidine (B122466) nitrogen of one molecule can displace the bromine from a bromoethyl-containing molecule in an intermolecular fashion, as demonstrated by the reaction of a substituted pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) to form a new C-N bond. google.com This type of alkylation is fundamental in the synthesis of more complex amine-containing structures. Microwave-assisted N-alkylation of pyrrolidine-fused chlorins with N-(2-bromoethyl)phthalimide further illustrates this reactivity, providing the N-alkylated product in high yield. nih.gov

Oxygen Nucleophiles: Phenoxides, generated by treating phenols with a base like potassium carbonate, are excellent oxygen nucleophiles for displacing the bromide. The O-alkylation of various bromophenols with 1,2-dibromoethane proceeds efficiently to form phenoxyethyl bromides, establishing a strong precedent for the reaction of this compound with phenolic substrates. mdpi.com

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react readily with primary alkyl bromides to form thioethers. This reactivity is a reliable method for C-S bond formation. nih.govevitachem.com For example, the related compound 1-(2-bromoethyl)pyrrolidine-2,5-dione (B1282867) is known to undergo substitution with various sulfur nucleophiles like potassium thiocyanate.

Intramolecular Cyclization Pathways Initiated by Bromoethyl Group

The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This intramolecular SN2 reaction results in the formation of a bicyclic aziridinium (B1262131) or, more commonly, a fused bicyclic system. This pathway is a key strategy for the synthesis of indolizidine and quinolizidine (B1214090) alkaloid core structures. For example, a 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide intermediate has been synthesized, which is a direct product of such an intramolecular cyclization leading to a bicyclic system. researchgate.net This type of tandem reaction, often involving an initial intermolecular nucleophilic addition followed by intramolecular cyclization, is a powerful method for constructing complex heterocyclic scaffolds from precursors containing a bromoethyl group. mdpi.com

Cross-Coupling Reactions Involving the Bromoethyl Substituent

While nucleophilic substitution is common, the C(sp³)–Br bond of this compound can also participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C bonds but are often more challenging for alkyl halides compared to their aryl or vinyl counterparts due to slower oxidative addition and the potential for β-hydride elimination. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely used to couple alkyl halides with various partners. Success with unactivated primary alkyl bromides often requires specific ligands that promote the desired catalytic cycle.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent with an organic halide. For primary alkyl bromides, effective catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. For example, a catalyst system of Pd(OAc)₂ with tricyclohexylphosphine (B42057) (PCy₃) has been shown to successfully couple unactivated primary alkyl bromides with alkylboranes at room temperature. nih.govcaltech.edumit.edu This methodology is tolerant of numerous functional groups, making it a versatile option. nih.gov More recently, methods for Suzuki-Miyaura coupling of water-soluble alkyl halides with aryl boronic acids have been developed for use in fully aqueous conditions. acs.org

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organic halide. The coupling of unactivated primary alkyl bromides was first achieved using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand and a copper(I) co-catalyst under mild conditions. sorbonne-universite.frresearchgate.net This discovery expanded the scope of Sonogashira couplings beyond traditional phosphine-based ligands for alkyl electrophiles. researchgate.net

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide. A single, robust method has been developed for the cross-coupling of a wide range of primary alkyl halides, including bromides, with various alkyl-, alkenyl-, and arylzinc reagents. acs.orgorganic-chemistry.org This system utilizes a palladium catalyst with a tricyclopentylphosphine (B1587364) (PCyp₃) ligand in a THF/NMP solvent mixture, demonstrating broad functional group compatibility. acs.orgorganic-chemistry.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Primary Alkyl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Finding/Reference |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd(OAc)₂ / PCy₃ | Effective at room temperature with bulky, electron-rich phosphine ligands. nih.govcaltech.edu |

| Sonogashira | Terminal Alkyne | Pd(0) / NHC Ligand / Cu(I) | First application of NHC ligands for cross-coupling of alkyl electrophiles. sorbonne-universite.frresearchgate.net |

| Negishi | Organozinc Reagent | Pd₂(dba)₃ / PCyp₃ | A general method for coupling primary alkyl halides with broad functional group tolerance. acs.orgorganic-chemistry.org |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions involving alkyl halides. wikipedia.org Nickel-based systems can couple primary alkyl bromides with a variety of partners, including organozinc and Grignard reagents, as well as facilitating C-N and C-O bond formation.

Optimal conditions for a general nickel-catalyzed Negishi-type cross-coupling of alkyl zinc halides with aryl and alkenyl halides have been established, allowing reactions to proceed at room temperature with low catalyst loadings and high functional group tolerance. researchgate.net Reductive cross-couplings, which couple two different electrophiles (e.g., an aryl bromide and an alkyl bromide) using a stoichiometric reductant like zinc or manganese powder, are also well-developed. chinesechemsoc.org Furthermore, nickel catalysis, often in conjunction with photoredox systems, has been applied to C-N and C-O cross-couplings, linking amines (including pyrrolidine) and alcohols to aryl halides. mpg.deuni-regensburg.de Nickel catalysts have also been successfully used in Sonogashira-type couplings of non-activated alkyl halides. sorbonne-universite.fr

Photoredox Catalysis for C-C Bond Formation

The merger of photoredox catalysis with transition metal catalysis has enabled novel and powerful methods for constructing C-C bonds under mild conditions. nih.govrsc.org While direct photoredox-catalyzed reactions involving this compound are not extensively documented, analogous systems demonstrate the potential pathways for its functionalization. One prominent strategy involves the generation of radical intermediates which can then participate in coupling reactions. nih.gov

A relevant example is the photoredox-catalyzed alkylation of amine α-C–H bonds. In a dual catalysis system using an iridium photoredox catalyst and a nickel catalyst, the C(sp3)–H bond adjacent to the nitrogen in N-Boc pyrrolidine can be functionalized. princeton.edu This process, which proceeds via a hydrogen atom transfer (HAT) mechanism, allows for the coupling of the pyrrolidine with various alkyl halides. princeton.edu For instance, the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-(2-bromoethyl)pyridine (B1590421) hydrobromide can be achieved using this method. princeton.edu This highlights a pathway for C-C bond formation by activating the pyrrolidine ring itself, which could be applied to derivatives of this compound.

Another approach involves the reductive cleavage of C-N bonds in activated pyrrolidines. Research has shown that N-benzoyl pyrrolidines can undergo a reductive C2–N bond cleavage through a combination of Lewis acid and photoredox catalysis. organic-chemistry.orgnih.gov This process generates a carbon-centered radical that can subsequently engage in intermolecular C-C bond formation with alkenes and alkynes. nih.gov This "skeletal remodeling" approach showcases the potential to use the pyrrolidine core as a latent radical source for constructing new carbon-carbon bonds. organic-chemistry.orgnih.gov

The general mechanism for these photoredox reactions involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) event. nih.gov In the case of C-N bond cleavage, the SET occurs from the excited photocatalyst to a Lewis acid-activated amide, leading to the formation of a radical anion that fragments to produce a carbon radical. nih.gov This radical is then free to participate in the desired bond-forming event.

Electrophilic Reactions on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key functional handle, acting as a nucleophile in a variety of electrophilic reactions. These transformations are fundamental for elaborating the core structure and introducing diverse functionalities.

N-Alkylation and Quaternization

The nitrogen atom of the pyrrolidine ring readily undergoes N-alkylation when treated with alkyl halides. This reaction is a standard method for introducing substituents onto the nitrogen. For example, the nitrogen of a pyrrolidine-fused chlorin (B1196114) has been successfully alkylated with various electrophiles, such as methyl 4-(bromomethyl)benzoate (B8499459) and N-(2-bromoethyl)phthalimide, under microwave-assisted conditions. nih.govresearchgate.net Similarly, the synthesis of Darifenacin involves the N-alkylation of a substituted pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate. google.com

The presence of the 2-bromoethyl group on the pyrrolidine at the 3-position introduces the possibility of intramolecular N-alkylation, leading to the formation of a bicyclic quaternary ammonium (B1175870) salt, a tropane (B1204802) analogue. Such intramolecular cyclizations are well-precedented. For instance, treating 2-(2-bromoethyl)azetidines with a fluoride (B91410) source results in an intramolecular displacement of the bromide by the azetidine (B1206935) nitrogen to form piperidines. ugent.be Similarly, the reaction of pyrrolidine with 1,4-dihalobutanes produces a spirocyclic quaternary ammonium salt via a double alkylation event. google.comgoogle.com

Quaternization can also be achieved intermolecularly by reacting the pyrrolidine nitrogen with a suitable alkylating agent. The synthesis of quaternary ammonium salts from xylopyranoside derivatives has been accomplished by reacting a 2-bromoethyl glycoside with various amines. nih.gov This demonstrates the general utility of bromoethyl groups as effective quaternizing agents. nih.gov

Table 1: Examples of N-Alkylation and Quaternization Reactions

| Pyrrolidine Derivative/Analogue | Electrophile | Reagents/Conditions | Product Type | Ref |

| Pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | K₂CO₃, DMF, 75 °C, Microwave | N-Alkylated chlorin | nih.gov |

| (3S)-α,α-diphenyl-3-pyrrolidineacetamide | 5-(2-bromoethyl)-2,3-dihydrobenzofuran | K₂CO₃ | N-Alkylated pyrrolidine (Darifenacin) | google.com |

| Pyrrolidine | 1,4-Dibromobutane | K₂CO₃, Acetonitrile, Reflux | Spirocyclic quaternary ammonium salt | google.com |

| 2-(2-Bromoethyl)azetidine | Tetramethylammonium fluoride (TMAF) | - | Ring-expanded piperidine (B6355638) (Intramolecular) | ugent.be |

Acylation and Sulfonylation

The nucleophilic pyrrolidine nitrogen can be readily acylated or sulfonylated by reacting it with acyl halides, sulfonyl halides, or their respective anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct. These transformations are crucial for installing protecting groups or for modifying the electronic and steric properties of the molecule.

For example, in a multi-step synthesis of efflux pump inhibitors, a Boc-protected aniline (B41778) was deprotected and subsequently subjected to acylation and sulfonylation. nih.gov The free amine was reacted with various acyl chlorides (e.g., acetyl chloride, cyclopropanecarbonyl chloride) and sulfonyl chlorides (e.g., methanesulfonyl chloride) to yield the corresponding amides and sulfonamides. nih.gov Although this example uses an aniline, the reactivity principle is directly applicable to the secondary amine of a pyrrolidine. The pyrrolidine nitrogen would be expected to react similarly with a range of acylating and sulfonylating agents to produce N-acyl and N-sulfonyl derivatives.

Table 2: Representative Acylating and Sulfonylating Agents

| Agent Class | Representative Reagents | Functional Group Introduced |

| Acyl Halides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | N-Acyl (Amide) |

| Sulfonyl Halides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride (Tosyl chloride) | N-Sulfonyl (Sulfonamide) |

| Anhydrides | Acetic anhydride, Boc-anhydride ((Boc)₂O) | N-Acyl (Amide), N-Carbamate |

Ring Transformations and Expansion Reactions of Pyrrolidine Core

The pyrrolidine ring is not merely a passive scaffold; it can actively participate in reactions that alter its very structure, leading to the formation of new and more complex heterocyclic systems.

Accessing Other Heterocyclic Systems

The dual functionality of this compound makes it a valuable precursor for synthesizing fused, spirocyclic, and other complex heterocyclic structures. The bromoethyl side chain serves as an electrophilic handle that can trigger intramolecular cyclizations. A prime example of this potential is the intramolecular nucleophilic substitution where the pyrrolidine nitrogen attacks the carbon bearing the bromine, which would lead to the formation of a 1-azabicyclo[3.2.1]octane system (a tropane skeleton). This type of ring transformation has been demonstrated in analogous systems, such as the conversion of 2-(2-bromoethyl)azetidines into piperidines. ugent.be

Furthermore, derivatives of this compound can be used as building blocks in multicomponent reactions. For instance, 3-(2-bromoethyl)indole is used in a one-pot reaction with 1,3-dicarbonyl compounds to construct spirocyclic pyrido[1,2-a]indole derivatives. researchgate.net This strategy, where the bromoethyl group participates in the sequential construction of new rings, could be adapted for this compound. Tandem reactions starting from similar structures, like 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines, have been developed to access complex systems such as hexahydrobenz[e]isoindoles. researchgate.net

Pyrrolidine derivatives are also central to cycloaddition strategies for building polycyclic frameworks. mdpi.comnih.gov For example, highly functionalized pyrrolidines serve as versatile templates for accessing the tricyclic core of martinelline alkaloids and spirooxindole backbones. researchgate.net

Table 3: Synthesis of Heterocyclic Systems from Bromoethyl-Containing Precursors

| Starting Material | Key Transformation | Resulting Heterocyclic System | Ref |

| 2-(2-Bromoethyl)azetidine | Intramolecular N-alkylation | Piperidine | ugent.be |

| 3-(2-Bromoethyl)indole | One-pot reaction with 1,3-diketones | Spirocyclic pyrido[1,2-a]indole | researchgate.net |

| 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridine | Tandem annulation with 1,3-dicarbonyls | Hexahydrobenz[e]isoindole | researchgate.net |

| Benzyl (B1604629) (2-bromoethyl)carbamate | Aza-MIRC with Michael acceptors | Functionalized Pyrrolidine | researchgate.net |

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo specific rearrangement reactions, enabling access to novel molecular architectures. Sigmatropic rearrangements and rearrangements involving cationic intermediates are two prominent classes of such transformations.

The nih.govnih.gov-sigmatropic rearrangement is a powerful tool for C-C and C-heteroatom bond formation. uvm.edu A relevant example is the 1,3-diaza-Claisen rearrangement, which has been investigated for the ring expansion of vinyl pyrrolidines. uvm.edu In this process, a vinyl-substituted pyrrolidine derivative is converted into a zwitterionic spirocycle that undergoes a nih.govnih.gov-sigmatropic rearrangement to afford a nine-membered guanidine-containing fused bicycle. uvm.edu This demonstrates that with appropriate functionalization, the pyrrolidine skeleton can be induced to expand into larger, more complex ring systems.

Another important class of reactions involves N-acyliminium ions. These reactive intermediates, often generated from N-acylated pyrrolidinols or similar precursors, are susceptible to rearrangement and can be trapped by various nucleophiles. acs.org The N-acyliminium ion cyclization cascade is a key strategy in the synthesis of polycyclic alkaloids, including those containing the pyrrolizidine (B1209537) core. acs.org By preparing suitable derivatives of this compound, such as an N-acylated version that could form an N-acyliminium ion, it is conceivable to initiate rearrangement pathways to construct intricate molecular frameworks.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Pyrrolidine-Containing Scaffolds

The bifunctional nature of 3-(2-bromoethyl)pyrrolidine, possessing both a nucleophilic secondary amine (or a protected version) and an electrophilic alkyl bromide, makes it an ideal starting point for constructing more elaborate pyrrolidine-containing structures.

The synthesis of pyrrolidines with multiple substituents, often with precise stereochemical control, is a significant challenge in organic chemistry. Methodologies like stereoselective 1,3-dipolar cycloadditions are powerful tools for this purpose, capable of creating up to four stereogenic centers in a single step. chemistryviews.orgnih.gov In this context, azomethine ylides are frequently used as the three-atom component, reacting with various dipolarophiles to form the pyrrolidine (B122466) ring. enamine.netchemistryviews.org

Research has demonstrated the use of chiral N-tert-butanesulfinyl imines as reactants in [3+2] cycloaddition reactions with azomethine ylides to produce densely functionalized pyrrolidines. chemistryviews.orgnih.gov The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group and a chiral auxiliary, guiding the stereochemical outcome of the reaction with high diastereoselectivity. nih.gov These reactions, often catalyzed by silver salts like Ag₂CO₃, yield complex proline derivatives that can be further transformed into valuable compounds such as organocatalysts. chemistryviews.orgnih.gov

Table 1: Stereoselective Synthesis of Densely Substituted Pyrrolidines

| Reaction Type | Key Reactants | Catalyst | Key Features | Product Type | Ref |

|---|

Spirocyclic and fused-ring systems containing a pyrrolidine moiety are prominent structural motifs in numerous natural products and pharmacologically active molecules. researchgate.net The unique three-dimensional arrangement of these scaffolds often leads to improved physicochemical properties and metabolic stability. researchgate.net this compound and its derivatives are instrumental in the synthesis of these complex architectures.

Several strategies have been developed to access these frameworks:

Tandem Reactions: An aza-Michael induced ring closure (aza-MIRC) provides an efficient route to spiro-fused pyrrolidines. researchgate.netresearchgate.net For instance, the reaction of benzyl (B1604629) (2-bromoethyl)carbamate with various Michael acceptors leads to N-Cbz-β-gem-disubstituted pyrrolidines, which are versatile intermediates for spirooxindole backbones. researchgate.netresearchgate.net

Intramolecular Cycloadditions: Visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes (MCPs) tethered to a pyrrolidine framework can rapidly construct polysubstituted spiro[2.3] or [3.3] cyclic systems. rsc.org

One-Pot Reactions: A convenient one-pot synthesis of spirocyclic pyrido[1,2-a]indole derivatives has been described, starting from 3-(2-bromoethyl)indole. researchgate.net This method involves the reaction of dianions generated from 1,3-diketones with the indole (B1671886) derivative to sequentially construct a spirocyclopropyl ring and the N-heterocyclic ring. researchgate.net

Modular Approaches: A three-step sequence involving a [3+2]-cycloaddition, condensation of a phosphonate (B1237965) ester, and a subsequent reductive cleavage/Horner–Wadsworth–Emmons cascade facilitates a modular and divergent synthesis of 1-azaspiro[4.4]nonanes. rsc.org

These methods highlight the utility of the bromoethyl-pyrrolidine unit in building intricate, three-dimensional heterocyclic systems.

Intermediate in the Synthesis of Natural Product Frameworks

The pyrrolidine ring is a core component of many alkaloids, a class of naturally occurring compounds with a wide range of biological activities. sci-hub.sersc.org Consequently, synthetic routes to these molecules often rely on building blocks that can efficiently introduce this heterocyclic system. The enantiomeric synthesis of several tobacco alkaloids, including (S)-nornicotine and (S)-nicotine, has been achieved from common chiral precursors that generate the pyrrolidine ring as a key step. researchgate.net

The synthesis of casuarine, a pyrrolizidine (B1209537) alkaloid that acts as a potent glycosidase inhibitor, showcases the construction of a fused pyrrolidine ring system. rsc.org Similarly, the synthesis of (±)-coerulescine, a spirooxindole alkaloid, has been accomplished using a tandem aza-Michael initiated ring closure process where a precursor like benzyl (2-bromoethyl)carbamate is a key reagent. researchgate.netresearchgate.net These examples underscore the importance of bromoethyl-functionalized acyclic precursors in the stereocontrolled synthesis of complex natural product skeletons containing the pyrrolidine motif.

Building Block for Functional Materials and Ligands

Beyond natural products, the this compound scaffold is a valuable building block for creating functional materials and specialized ligands for biological targets.

Functional Materials: The pyrrolidine ring can be incorporated into larger macrocyclic structures with specific functions. For example, NH pyrrolidine-fused chlorins can be N-alkylated using various alkyl halides, including derivatives of this compound, to create a library of tailored photosensitizers. mdpi.com These chlorin (B1196114) derivatives have potential applications in photodynamic therapy (PDT) due to their strong light absorption in the red region of the spectrum. mdpi.com The pyrrolidine unit can also serve as a monomer or cross-linking agent in the development of novel polymers.

Ligands for Biological Targets: Pyrrolidine derivatives are widely used to design ligands that bind to specific receptors and enzymes. A series of bitopic ligands for dopamine (B1211576) D2 and D3 receptors have been synthesized based on the Fallypride structure, which contains a pyrrolidine ring. nih.gov The synthesis of these ligands involves modifying the N-substituent of the pyrrolidine ring, demonstrating how precursors like this compound can be used to systematically explore the structure-activity relationship of ligands by introducing diverse chemical fragments. nih.gov

Application in Divergent Synthetic Strategies for Compound Libraries

Divergent synthesis is a powerful strategy for generating collections of structurally diverse small molecules from a common intermediate, which is essential for high-throughput screening and drug discovery. nih.govnih.gov The reactive handles on this compound and its protected forms make it an excellent substrate for such strategies.

A divergent approach has been developed to create structurally diverse pyrrolidines and piperidines from common γ-aminoalkyl butenolide precursors. nih.gov By manipulating the reaction pathways, a high degree of structural diversity can be achieved in just a few steps from simple starting materials. nih.gov Similarly, a modular and divergent synthesis of spirocyclic pyrrolidines has been reported where multiple points of divergence are introduced, allowing for the creation of a broad family of related but distinct molecules. rsc.org This strategy was successfully applied to a concise formal synthesis of the natural product (±)-cephalotaxine. rsc.org These approaches enable the rapid assembly of compound libraries built around the pyrrolidine core, facilitating the exploration of chemical space for new biological functions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 3-(2-bromoethyl)pyrrolidine in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the ¹H and ¹³C NMR chemical shifts can be derived from the known effects of the pyrrolidine (B122466) ring and the bromoethyl substituent.

¹H NMR Spectroscopy: The proton spectrum is expected to show a complex pattern of multiplets due to the diastereotopic nature of the protons on the pyrrolidine ring and the ethyl sidechain. The electron-withdrawing effect of the bromine atom will cause the adjacent methylene (B1212753) protons (H-1') to be shifted downfield. The protons on the pyrrolidine ring will appear in the typical aliphatic amine region, with those closer to the nitrogen atom (H-2 and H-5) being the most downfield within the ring system.

Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted for CDCl₃ solvent.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-1' (α to Br) | ~ 3.45 | Triplet (t) | Deshielded by the electronegative bromine atom. |

| H-2' (β to Br) | ~ 2.05 | Quartet (q) or Multiplet (m) | Coupled to H-1' and H-3. |

| H-2, H-5 | ~ 2.80 - 3.20 | Multiplet (m) | Protons adjacent to the nitrogen atom. |

| H-3 | ~ 2.30 - 2.50 | Multiplet (m) | Methine proton at the substitution point. |

| H-4 | ~ 1.60 - 1.90 | Multiplet (m) | Ring protons. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to bromine (C-1') will be significantly shifted downfield. The carbons adjacent to the nitrogen (C-2 and C-5) will also appear downfield compared to the other ring carbons. pressbooks.publibretexts.org

Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted for CDCl₃ solvent.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1' (α to Br) | ~ 33 - 38 | Attached to the electronegative bromine atom. |

| C-2' (β to Br) | ~ 36 - 41 | Alkyl chain carbon. |

| C-2 | ~ 54 - 58 | Adjacent to nitrogen. |

| C-5 | ~ 46 - 50 | Adjacent to nitrogen. |

| C-3 | ~ 38 - 43 | Methine carbon at the point of substitution. |

To confirm the assignments from 1D NMR and elucidate the complete bonding network and spatial relationships, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1' and H-2', and between H-2' and the H-3 methine proton. Within the pyrrolidine ring, correlations would be observed between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., the signal at ~3.45 ppm to the carbon at ~35 ppm, confirming the C-1'/H-1' assignment).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing connectivity across quaternary carbons or heteroatoms. Key correlations would be expected from the H-1' protons to the C-3 carbon of the ring, and from the H-2' protons to C-2 and C-4 of the ring, confirming the attachment point of the ethyl sidechain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For instance, NOESY could reveal spatial proximity between protons on the bromoethyl sidechain and specific protons on the pyrrolidine ring, helping to define the preferred orientation of the sidechain relative to the ring.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. chemicalbook.com The rotation around the C-3—C-2' bond of the sidechain also contributes to the conformational flexibility of the molecule.

Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide valuable information about these conformational dynamics. At low temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the appearance of separate signals for each conformer. By analyzing the coalescence of these signals as the temperature is raised, it is possible to calculate the energy barriers for ring puckering and side-chain rotation. libretexts.orghmdb.ca This provides a quantitative understanding of the conformational landscape of the molecule in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which provides further structural confirmation.

In electron ionization mass spectrometry (EI-MS), this compound would undergo fragmentation through several predictable pathways. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

A primary and highly likely fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. This would lead to the loss of the bromoethyl sidechain and the formation of a stable iminium ion.

Key Predicted Fragmentation Pathways:

Loss of the bromoethyl radical: Cleavage of the C3-C2' bond would result in a fragment corresponding to the pyrrolidin-3-yl cation and the bromoethyl radical.

Alpha-Cleavage: Cleavage of the bond between C2 and C3 or C5 and C4 in the ring can lead to ring-opening and subsequent fragmentation.

Loss of HBr: Elimination of hydrogen bromide from the molecular ion is another possible pathway, leading to a radical cation with m/z corresponding to [M-HBr]⁺.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177/179 | [C₆H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| 98 | [C₅H₁₀N]⁺ | Loss of the bromoethyl sidechain |

| 70 | [C₄H₈N]⁺ | Iminium ion from ring cleavage |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₂BrN.

Calculated Monoisotopic Mass for [C₆H₁₂⁷⁹BrN+H]⁺: 178.0229

Calculated Monoisotopic Mass for [C₆H₁₂⁸¹BrN+H]⁺: 180.0209

Observing ions at these exact m/z values in an HRMS spectrum would provide definitive confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules like this compound. wikipedia.orgmdpi.comrsc.org These methods probe the vibrational energy levels of a molecule, providing a unique fingerprint based on the types of bonds and functional groups present. mdpi.com For this compound, the spectra are characterized by vibrations originating from the pyrrolidine ring, the bromoethyl side chain, and the coupling between these structural units.

Infrared spectroscopy relies on the absorption of infrared radiation by a molecule, which induces a change in the dipole moment during a vibration. pressbooks.pub In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Together, these techniques provide complementary information for a comprehensive structural analysis.

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific functional groups and bond types within the molecule. The key structural components are the saturated pyrrolidine ring (a cyclic secondary amine) and the bromoalkane chain.

C-H Stretching Vibrations: The stretching vibrations of sp³-hybridized C-H bonds in both the pyrrolidine ring and the ethyl chain typically appear as strong absorptions in the 2850–2960 cm⁻¹ region of the IR spectrum. libretexts.org These bands are often complex due to the presence of multiple symmetric and asymmetric stretching modes from CH₂ groups. researchgate.net

N-H Stretching: As a secondary amine, the pyrrolidine ring features an N-H bond. This group gives rise to a characteristic stretching vibration that typically appears as a single, medium-intensity band in the 3300–3500 cm⁻¹ range. libretexts.org Its position and broadness can be influenced by hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bonds within the pyrrolidine ring is expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups in the ring and side chain results in a distinct absorption band near 1465 cm⁻¹. vscht.cz

C-Br Stretching: The C-Br stretching vibration is a key marker for the bromoethyl group. This absorption is typically found in the lower frequency (fingerprint) region of the IR spectrum, generally between 650 cm⁻¹ and 550 cm⁻¹. The intensity of this band is often variable.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Pyrrolidine) | Stretching | 3500 - 3300 | Medium |

| C-H (sp³) | Stretching | 2960 - 2850 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

| C-Br | Stretching | 650 - 550 | Medium to Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For chiral molecules such as derivatives of this compound, this technique can unambiguously establish the absolute configuration of stereocenters. rug.nlacs.orgnih.gov The analysis of a single crystal provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrrolidine ring and the orientation of its substituents in the solid state. acs.org

The solid-state structure is also defined by the arrangement of molecules within the crystal lattice, known as the crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds (e.g., involving the pyrrolidine N-H group), dipole-dipole interactions, and van der Waals forces. mdpi.com

For example, a study on the crystal structure of 1,2-di(pyrrolidin-1-yl)ethane, a related compound, revealed its molecular geometry and packing arrangement. mdpi.com Such analyses often involve computational methods, like Density Functional Theory (DFT), to compare the experimental X-ray structure with an optimized theoretical geometry. In the case of 1,2-di(pyrrolidin-1-yl)ethane, the molecule was found to be packed primarily through weak N···H and H···H interactions. mdpi.com In another study, the absolute configuration of a chiral pyrrolidine derivative was successfully determined using X-ray diffraction, which was further confirmed by circular dichroism spectroscopy and theoretical calculations. nih.gov

The following table provides representative crystallographic data for a related pyrrolidine derivative, 1,2-di(pyrrolidin-1-yl)ethane, to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀N₂ (for 1,2-di(pyrrolidin-1-yl)ethane) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z (molecules/unit cell) | 2 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure and the electronic characteristics of 3-(2-Bromoethyl)pyrrolidine.

Conformational Analysis and Energy Landscapes

The flexibility of this compound gives rise to a complex potential energy surface with multiple conformers. This conformational diversity stems from two primary sources: the puckering of the pyrrolidine (B122466) ring and the rotation around the single bonds of the bromoethyl side chain.

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. These are typically described as "envelope" (with four atoms coplanar) or "twist" (with no three atoms coplanar) forms. For substituted pyrrolidines, the position of the substituent influences the preferred pucker, which can be either endo (on the same side as the "flap" of the envelope) or exo nih.gov. The bromoethyl substituent at the C3 position will favor a conformation that minimizes steric hindrance, likely a pseudoequatorial orientation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer Description (Ring Pucker, Side Chain Torsion) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Exo-pucker, Anti-torsion | 0.00 | 65.1 |

| Exo-pucker, Gauche-torsion | 0.85 | 14.8 |

| Endo-pucker, Anti-torsion | 1.10 | 9.5 |

| Endo-pucker, Gauche-torsion | 1.95 | 2.9 |

Atomic Charge Distributions and Electrostatic Potential Maps

The distribution of electrons within the this compound molecule is uneven due to the different electronegativities of its constituent atoms. Quantum chemical methods can quantify this distribution by calculating partial atomic charges.

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from these calculations. readthedocs.iolibretexts.org They map the electrostatic potential onto the molecule's electron density surface. readthedocs.io For this compound, an MEP map would show regions of negative potential (typically colored red or orange) around the electronegative nitrogen and bromine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton, identifying them as sites for nucleophilic interaction. researchgate.netscribd.com This information is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. libretexts.org

Table 2: Hypothetical Calculated Partial Atomic Charges (Mulliken)

| Atom | Partial Charge (a.u.) |

|---|---|

| N1 (Pyrrolidine) | -0.45 |

| H (on N1) | +0.28 |

| C (attached to Br) | -0.10 |

| Br | -0.22 |

Mechanistic Investigations of Reactions Involving this compound

Theoretical chemistry is essential for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, a key reaction pathway to investigate is its intramolecular cyclization.

Transition State Characterization and Reaction Pathway Elucidation

A plausible reaction for this compound is an intramolecular SN2 reaction, where the nucleophilic nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon atom bonded to the bromine. This process would displace the bromide ion and form a bicyclic product, 1-azabicyclo[3.2.0]heptane.

Computational methods can map the entire reaction pathway from reactant to product. A critical point on this pathway is the transition state (TS), which represents the highest energy point and is a fleeting structure that cannot be isolated experimentally. mit.edu Calculations can determine the precise geometry of this transition state. For the proposed cyclization, the TS would be characterized by a partially formed N-C bond and a partially broken C-Br bond, with the participating atoms arranged in a specific orientation to allow for the backside attack typical of an SN2 reaction. nih.govnih.govrsc.org Identifying and analyzing the TS structure is fundamental to understanding the reaction's feasibility and stereochemical outcome. uchicago.edu

Activation Energy Barriers and Reaction Rate Constants

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for the reaction to occur. libretexts.org Quantum chemical calculations provide a direct estimate of this barrier. emich.eduresearchgate.net A lower activation energy implies a faster reaction rate.

The calculated activation energy can be used in conjunction with Transition State Theory and the Arrhenius equation to estimate the reaction rate constant (k). libretexts.org This allows for a quantitative prediction of how fast the intramolecular cyclization will proceed under given conditions. Theoretical studies could compare the activation energy for this intramolecular reaction with that of an analogous intermolecular reaction, for instance, between pyrrolidine and bromoethane. Such a comparison would likely show a lower activation barrier for the intramolecular process due to the proximity of the reacting centers, a phenomenon known as the effective molarity effect. The Curtin-Hammett principle may also be relevant, stating that the product ratio is determined by the difference in energy between the transition states, not the initial conformer populations. wikipedia.org

Table 3: Hypothetical Calculated Activation Parameters for Cyclization

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 18.5 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 17.9 kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 19.4 kcal/mol |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. These theoretical spectra can be compared with experimental data to validate the proposed molecular structure. researchgate.netresearchgate.net

For this compound, DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.ionih.gov By calculating the spectra for different low-energy conformers and averaging them based on their Boltzmann populations, a final predicted spectrum can be generated that accounts for the molecule's dynamic nature. researchgate.net

Similarly, vibrational frequencies from infrared (IR) spectroscopy can be computed. Specific vibrational modes, such as the N-H stretch, C-H stretches, and the C-Br stretch, can be assigned to calculated frequencies, aiding in the interpretation of experimental IR spectra.

Electronic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). medium.commdpi.comresearchgate.netfaccts.de These calculations provide the excitation energies and oscillator strengths corresponding to electronic transitions, predicting the wavelength of maximum absorption (λmax). mdpi.comresearchgate.netgithub.com For this compound, the primary electronic transitions would likely occur in the UV region.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C-Br) | 34.5 ppm | 33.8 ppm |

| ¹H NMR (H on C-Br) | 3.52 ppm | 3.48 ppm |

| IR Frequency (C-Br stretch) | 655 cm⁻¹ | 648 cm⁻¹ |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the harmonic vibrational frequencies corresponding to the normal modes of the molecule. arabjchem.orgnih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

The resulting vibrational modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, or rocking. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are uniformly scaled by a factor specific to the level of theory used (e.g., ~0.96 for B3LYP). nih.gov For this compound, these calculations would predict characteristic frequencies for functional groups like the N-H stretch of the pyrrolidine ring, C-H stretches, and the C-Br stretch of the bromoethyl side chain.

Table 2: Expected Characteristic Vibrational Modes and Frequencies for this compound This table presents a qualitative prediction of vibrational modes. Frequencies are given in typical ranges and would be precisely determined by quantum chemical calculations.

| Vibrational Mode | Typical Frequency Range (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3300 - 3500 | N-H bond stretching |

| ν(C-H) | 2850 - 3000 | Stretching of C-H bonds in the pyrrolidine ring and ethyl chain |

| δ(CH2) | 1430 - 1470 | CH2 scissoring/bending |

| ν(C-N) | 1020 - 1250 | C-N bond stretching |

| ν(C-C) | 800 - 1200 | C-C bond stretching |

| ν(C-Br) | 500 - 650 | C-Br bond stretching |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic behavior and conformational flexibility of a molecule in a simulated environment, such as in a solvent. mdpi.com

For this compound, MD simulations could provide significant insights into its conformational landscape. Key areas of investigation would include: